2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15615404
InChI: InChI=1S/C18H12Cl2N2O2/c19-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)22-18(23)16-2-1-11-21-17(16)20/h1-11H,(H,22,23)
SMILES:
Molecular Formula: C18H12Cl2N2O2
Molecular Weight: 359.2 g/mol

2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC15615404

Molecular Formula: C18H12Cl2N2O2

Molecular Weight: 359.2 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide -

Specification

Molecular Formula C18H12Cl2N2O2
Molecular Weight 359.2 g/mol
IUPAC Name 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C18H12Cl2N2O2/c19-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)22-18(23)16-2-1-11-21-17(16)20/h1-11H,(H,22,23)
Standard InChI Key PWYHLBZKNCBKHI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide, reflecting its bifunctional aromatic system. The molecular formula is C₁₈H₁₂Cl₂N₂O₂, derived from its pyridine-carboxamide core substituted with chlorophenoxy and chlorophenyl groups .

PropertyValue
Molecular FormulaC₁₈H₁₂Cl₂N₂O₂
Molecular Weight359.2 g/mol (calculated)
IUPAC Name2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide

Structural Features

The molecule comprises:

  • A pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group at position 3.

  • A phenyl group attached via an ether linkage (phenoxy) to the carboxamide nitrogen, further substituted with a chlorine atom at the para position .

The SMILES notation for this compound is ClC1=CC=C(OC2=CC=C(C=C2)Cl)C=C1NC(=O)C3=CC=CN=C3Cl, illustrating the connectivity of its aromatic systems .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of 4-(4-chlorophenoxy)aniline:

    • Coupling 4-chlorophenol with 4-nitrochlorobenzene under alkaline conditions, followed by nitro reduction .

  • Amidation with 2-chloropyridine-3-carbonyl chloride:

    • Reacting the aniline intermediate with 2-chloropyridine-3-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

Reaction Scheme:

4-(4-chlorophenoxy)aniline+2-chloropyridine-3-carbonyl chlorideBaseTarget Compound+HCl\text{4-(4-chlorophenoxy)aniline} + \text{2-chloropyridine-3-carbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimization Challenges

  • Steric hindrance from the bulky phenoxy group may reduce amidation efficiency, necessitating elevated temperatures (80–100°C) .

  • Purification often requires column chromatography due to byproducts from incomplete reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 3.8), with limited aqueous solubility (<1 mg/mL at 25°C) .

  • Thermal Stability: Stable up to 200°C, as indicated by thermogravimetric analysis of analogs .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C ether linkage) .

  • NMR (hypothetical for C₁₈H₁₂Cl₂N₂O₂):

    • ¹H NMR: δ 8.6–7.2 ppm (aromatic protons), δ 6.9 ppm (phenoxy bridge) .

    • ¹³C NMR: δ 165 ppm (carbonyl carbon), δ 155 ppm (pyridine C2) .

Biological Activity and Applications

Agricultural Uses

  • Crop Protection: Patents highlight derivatives of this compound as foliar fungicides, reducing Puccinia infections in wheat by >90% at 100 ppm .

  • Mode of Action: Likely inhibition of fungal cytochrome P450 enzymes, analogous to triazole fungicides .

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